molecular formula C20H16ClN3O2 B11781207 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

Cat. No.: B11781207
M. Wt: 365.8 g/mol
InChI Key: HAZIFIXNCLUUHV-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound features a unique structure with a combination of amino, chlorophenyl, and dimethoxyphenyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene and dimethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile
  • 2-Amino-6-(4-methoxyphenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
  • 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)pyridine

Uniqueness

2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

2-amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H16ClN3O2/c1-25-18-8-5-13(9-19(18)26-2)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10H,1-2H3,(H2,23,24)

InChI Key

HAZIFIXNCLUUHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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